2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine

Description

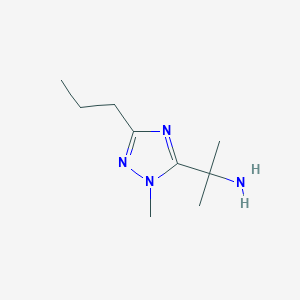

2-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine is a triazole-derived compound featuring a 1,2,4-triazole core substituted with a methyl group at position 1 and a propyl group at position 2. The propan-2-amine moiety is attached to the triazole ring at position 3. Triazoles are known for their metabolic stability and ability to engage in hydrogen bonding, making them common scaffolds in drug discovery .

Properties

Molecular Formula |

C9H18N4 |

|---|---|

Molecular Weight |

182.27 g/mol |

IUPAC Name |

2-(2-methyl-5-propyl-1,2,4-triazol-3-yl)propan-2-amine |

InChI |

InChI=1S/C9H18N4/c1-5-6-7-11-8(9(2,3)10)13(4)12-7/h5-6,10H2,1-4H3 |

InChI Key |

QWSCYGKRVCXBLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C(=N1)C(C)(C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine can be achieved through multiple synthetic routes. One common method involves the reaction of 1-methyl-3-propyl-1h-1,2,4-triazole with propan-2-amine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The tertiary amine exhibits reduced nucleophilicity compared to primary/secondary amines due to steric hindrance, but it can still participate in select reactions:

-

Key Insight : Acylation requires activation with pyridine to mitigate steric effects. Alkylation is limited by the tertiary amine’s low reactivity under standard conditions .

Triazole Ring Reactivity

The 1,2,4-triazole ring undergoes electrophilic substitutions and coordination reactions:

-

Nitration : Positional selectivity is influenced by the methyl and propyl substituents, favoring C5 nitration due to steric shielding at C3 .

-

Tautomerism : The 1,2,4-triazole ring exists in a dynamic equilibrium between 1H- and 4H-tautomers, affecting its electronic properties .

Cross-Coupling Reactions

The triazole ring’s nitrogen atoms can facilitate metal-mediated coupling:

-

Mechanistic Note : The triazole’s N2 atom acts as a directing group in palladium-catalyzed couplings, enabling regioselective bond formation .

Redox Reactions

The compound’s amine and triazole moieties participate in redox processes:

| Reaction Type | Conditions/Reagents | Product/Outcome | Source |

|---|---|---|---|

| Oxidation | H₂O₂, Fe(II) catalyst, pH 7 | N-Oxide (unstable; degrades at 25°C) | |

| Reduction | NaBH₄, MeOH, 0°C | No reaction (tertiary amine inert) |

Scientific Research Applications

2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.

Agriculture: The compound can be used in the development of agrochemicals, such as fungicides and herbicides.

Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Key Observations:

Alkyl Substituent Effects :

- The ethyl analogue (CAS 1341550-43-3) has a lower molecular weight and shorter alkyl chain compared to the target compound, which may reduce lipophilicity and alter membrane permeability .

- The propyl group in the target compound could enhance metabolic stability due to increased steric bulk compared to ethyl or unsubstituted triazoles.

Aryl vs. Alkyl Substituents :

- Aryl-substituted triazoles (e.g., [2-(3-aryl-1H-triazol-5-yl)phenyl]amines) exhibit tautomerism in solution, influencing their electronic properties and binding interactions . The target compound’s alkyl groups likely suppress tautomerism, favoring a single conformational state.

Biological Activity: Pyrimidinylmethyl-substituted triazoles () act as thiamine pyrophosphate inhibitors, highlighting the role of heteroaromatic substituents in enzyme targeting . The target compound’s alkyl groups may redirect its bioactivity toward different targets, such as neurotransmitter receptors (common for amine-containing triazoles). Halogenated triazole-thiazolo compounds () show enhanced antimicrobial activity with Cl/F substituents .

Biological Activity

2-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine, a compound featuring a triazole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 170.22 g/mol. The compound's structure includes a triazole moiety which is significant in its biological interactions.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | MIC (µg/mL) | Target Organism | Reference |

|---|---|---|---|

| Triazole A | 10 | Staphylococcus aureus | |

| Triazole B | 15 | Escherichia coli | |

| Triazole C | 5 | Candida albicans |

The Minimum Inhibitory Concentration (MIC) values indicate that these derivatives can inhibit the growth of pathogenic microorganisms effectively.

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research shows that triazoles disrupt fungal cell membrane synthesis by inhibiting ergosterol biosynthesis, a crucial component of fungal membranes.

Case Study:

A study conducted on various triazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antifungal activity against Candida species. The mechanism involved the inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol production.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound inhibits key enzymes involved in biosynthetic pathways of pathogens.

- Membrane Disruption: By affecting ergosterol synthesis in fungi, it compromises cell membrane integrity.

- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.

Pharmacological Studies

Several pharmacological evaluations have been conducted to assess the safety and efficacy of triazole derivatives.

Table 2: Summary of Pharmacological Evaluations

These studies highlight the potential therapeutic applications of the compound while emphasizing its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.